D-Pyroglutamic acid
Vue d'ensemble
Description
D-Pyroglutamic acid, also known as 5-oxo-D-proline, is a metabolite of D-glutamate . It is formed from D-glutamate by D-glutamate cyclase . The levels of D-pyroglutamic acid are increased in the urine of patients with nascent metabolic syndrome and the plasma of patients with end-stage renal disease .
Molecular Structure Analysis
D-Pyroglutamic acid is formed by the dehydration between the α-NH2 group and the γ-hydroxyl group of glutamic acid to form an intramolecular amide bond . It can also be formed by the loss of an amide group in the glutamine molecule .
Physical And Chemical Properties Analysis
D-Pyroglutamic acid has a molecular weight of 129.11 g/mol . It is soluble in water . The compound appears as white to yellow crystals .
Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
D-Pyroglutamic acid (pGlu) has been found to inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease . These enzymes are associated with several important clinical conditions in humans .
Methods of Application
The inhibitory actions of pGlu against PDE5A1, ACE, and urease were ascertained using a radioactivity-based assay, a spectrophotometric-based assay, and an Electrospray Ionization-Mass Spectrometry-based method, respectively .
Results or Outcomes
The results showed that pGlu potently suppressed the activity of PDE5A1 with a half-maximal inhibitory concentration (IC50) of 5.23 µM, compared with that of the standard drug sildenafil citrate (IC50 = 7.14 µM) . Moreover, pGlu at a concentration of 20 µg/mL was found to efficiently inhibit human ACE with 98.2% inhibition . The urease-catalyzed reaction was also remarkably inactivated by pGlu and standard acetohydroxamic acid with IC50 values of 1.8 and 3.9 µM, respectively .
Antinociceptive Activity
Specific Scientific Field
Summary of the Application
Newly synthesized short peptides of γ-aminobutyric acid (GABA) with pyroglutamate (pGlu) have been investigated for their antinociceptive activity . The peptides include pyroglutamyl GABA (pGlu-GABA), pyroglutamyl GABA ethyl ester (pGlu-GABA ethyl ester), and pyroglutamyl diGABA (pGlu-GABA-GABA) .
Methods of Application
The peptides were administered to rats in a dose of 20 mg/kg separately and in combination with pregabalin, in the same dose . The tail flick test was used to assess the antinociceptive activity .
Results or Outcomes
Intraperitoneal administration of all the investigated substances exhibited antinociceptive activity, leading to an increase in the tail flick latency time . The maximum value of the tail flick latency for all peptides was manifested after 90 min of administration and was higher compared to the same characteristics in the control group .
DNA Synthesis Stimulation
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
D-Pyroglutamic acid has been identified as a potent stimulator of DNA synthesis in rat primary hepatocytes . This suggests a potential role for D-Pyroglutamic acid in promoting cell growth and regeneration .
Methods of Application
The active molecules from human placental extracts were purified and identified by liquid chromatography–mass spectrometry (LC–MS) . The signaling pathways through which these active constituents induce DNA synthesis in rat primary hepatocytes were investigated .
Results or Outcomes
The study showed that D-Pyroglutamic acid promotes DNA synthesis in rat primary hepatocytes . Although the therapeutic efficacy of D-Pyroglutamic acid in vivo as a treatment for hepatic failure is not well established, these results suggest a role of D-Pyroglutamic acid as a pharmacological agent to induce hepatocyte growth .
Synthesis of Bioactive Molecules
Specific Scientific Field
Summary of the Application
D-Pyroglutamic acid is a privileged asymmetric precursor for the synthesis of a variety of molecules such as Angiotensin-Converting Enzyme (ACE) inhibitors, angiotensin II receptor subtypes (AT-1 receptor antagonists), as well as bioactive natural products . It also constitutes essential structural units of many bioactive natural products .
Methods of Application
The synthesis of these bioactive molecules involves the use of D-Pyroglutamic acid as a starting material . The specific synthetic procedures would depend on the target molecule .
Results or Outcomes
The use of D-Pyroglutamic acid as a precursor has enabled the efficient synthesis of a variety of bioactive molecules . These molecules have potential applications in the treatment of various health conditions .
Inhibition of Enzymatic Actions
Specific Scientific Field
Summary of the Application
D-Pyroglutamic acid (pGlu), a natural amino acid derivative, has efficiently inhibited the catalytic activities of three important enzymes, namely: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease . These enzymes were reported to be associated with several important clinical conditions in humans .
Methods of Application
Radioactivity-based assay, spectrophotometric-based assay, and an Electrospray Ionization-Mass Spectrometry-based method were employed to ascertain the inhibitory actions of pGlu against PDE5A1, ACE, and urease, respectively .
Results or Outcomes
The results unveiled that pGlu potently suppressed the activity of PDE5A1 (half-maximal inhibitory concentration; IC50 = 5.23 µM) compared with that of standard drug sildenafil citrate (IC50 = 7.14 µM) . Moreover, pGlu at a concentration of 20 µg/mL was found to efficiently inhibit human ACE with 98.2% inhibition compared with that of standard captopril (99.6%; 20 µg/mL) . The urease-catalyzed reaction was also remarkably inactivated by pGlu and standard acetohydroxamic acid with IC50 values of 1.8 and 3.9 µM, respectively .
Synthesis of Bioactive Molecules
Specific Scientific Field
Summary of the Application
D-Pyroglutamic acid is a privileged asymmetric precursor for the synthesis of a variety of molecules such as Angiotensin-Converting Enzyme (ACE) inhibitors, angiotensin II receptor subtypes (AT-1 receptor antagonists), as well as bioactive natural products . It also constitutes essential structural units of many bioactive natural products .
Methods of Application
The synthesis of these bioactive molecules involves the use of D-Pyroglutamic acid as a starting material . The specific synthetic procedures would depend on the target molecule .
Results or Outcomes
The use of D-Pyroglutamic acid as a precursor has enabled the efficient synthesis of a variety of bioactive molecules . These molecules have potential applications in the treatment of various health conditions .
Safety And Hazards
Orientations Futures
While D-Pyroglutamic acid has been studied in the context of metabolic syndrome and end-stage renal disease , more research is needed to fully understand its potential applications and effects. For instance, future studies should evaluate the association of urine D-Pyroglutamic acid concentration with outcomes among septic patients .
Propriétés
IUPAC Name |
(2R)-5-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193432 | |
Record name | D-Pyroglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Pyroglutamic acid | |
CAS RN |
4042-36-8 | |
Record name | (+)-Pyroglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4042-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Pyroglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004042368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Pyroglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-D-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Pidolic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQP297C4HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.